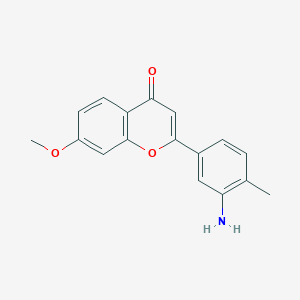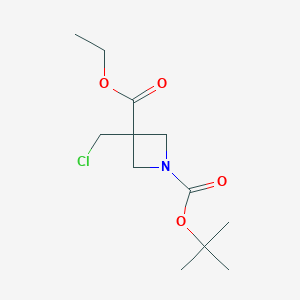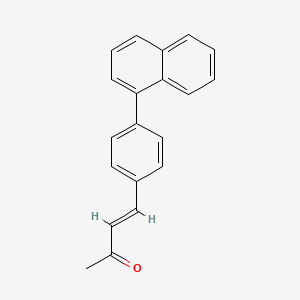
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is an organic compound with the molecular formula C14H30O3Si. It is a derivative of heptanoic acid, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) group, and the carboxylic acid is esterified with a methyl group. This compound is often used in organic synthesis as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(tert-butyldimethylsilyloxy)heptanoate typically involves the following steps:
-
Protection of the Hydroxyl Group: : The hydroxyl group of heptanoic acid is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. This reaction is usually carried out in an anhydrous solvent like dichloromethane.
-
Esterification: : The protected heptanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step converts the carboxylic acid group into a methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl 7-(tert-butyldimethylsilyloxy)heptanoate can undergo oxidation reactions, where the methyl ester group can be converted to a carboxylic acid.
-
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
-
Substitution: : The TBS-protected hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBS group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is used in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)heptanoate involves its ability to undergo various chemical reactions, as described above. The TBS group protects the hydroxyl group, allowing for selective reactions at other sites of the molecule. The ester group can be hydrolyzed to release the carboxylic acid, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-(trimethylsilyloxy)heptanoate: Similar structure but with a trimethylsilyl (TMS) group instead of a TBS group.
Methyl 7-(tert-butyldimethylsilyloxy)octanoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is unique due to the presence of the TBS group, which provides greater stability and selectivity in reactions compared to other silyl-protected compounds. This makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H30O3Si |
|---|---|
Molekulargewicht |
274.47 g/mol |
IUPAC-Name |
methyl 7-[tert-butyl(dimethyl)silyl]oxyheptanoate |
InChI |
InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3 |
InChI-Schlüssel |
SZQNWRCZHPDCGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)








![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)


![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)

